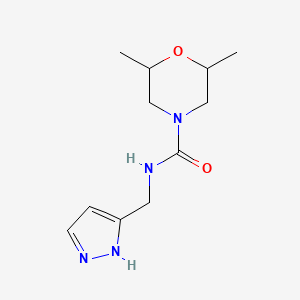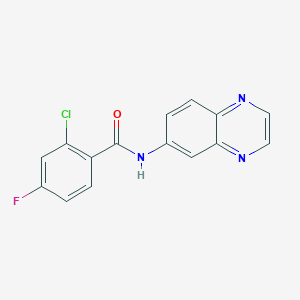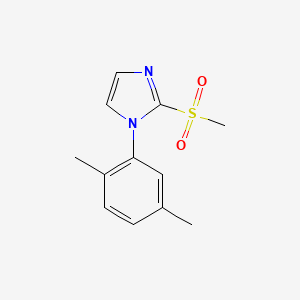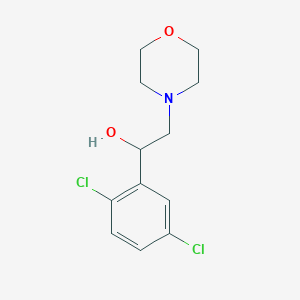
N-(3-carbamoylphenyl)-3-phenylthiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-carbamoylphenyl)-3-phenylthiophene-2-carboxamide, commonly known as CPTH, is a synthetic compound that has gained significant attention in the field of biochemistry and pharmacology. It belongs to the class of thiophene derivatives and is known for its inhibitory effects on histone acetyltransferases (HATs).
Mecanismo De Acción
CPTH acts as a competitive inhibitor of N-(3-carbamoylphenyl)-3-phenylthiophene-2-carboxamide by binding to the active site of the enzyme. This prevents the enzyme from acetylating histones, which are proteins that regulate gene expression. By inhibiting the activity of N-(3-carbamoylphenyl)-3-phenylthiophene-2-carboxamide, CPTH can alter the acetylation status of histones, leading to changes in gene expression.
Biochemical and Physiological Effects:
CPTH has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. CPTH has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, CPTH has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPTH has several advantages as a research tool. It is a potent and selective inhibitor of N-(3-carbamoylphenyl)-3-phenylthiophene-2-carboxamide, making it a valuable tool for studying the role of N-(3-carbamoylphenyl)-3-phenylthiophene-2-carboxamide in gene regulation. In addition, CPTH has been shown to have low toxicity and good bioavailability, making it suitable for in vivo studies. However, one limitation of CPTH is its relatively short half-life, which can limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions of research for CPTH. One area of interest is the development of more potent and selective HAT inhibitors based on the structure of CPTH. Another area of interest is the study of the effects of CPTH on other epigenetic enzymes, such as histone deacetylases (HDACs). In addition, further studies are needed to elucidate the mechanisms underlying the anti-cancer and anti-inflammatory effects of CPTH. Finally, the development of CPTH derivatives with improved pharmacokinetic properties could lead to the development of novel therapeutics for various diseases.
Métodos De Síntesis
The synthesis of CPTH involves the reaction of 3-phenylthiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-aminobenzoic acid to form the amide derivative, which is subsequently treated with ammonium carbonate to yield CPTH.
Aplicaciones Científicas De Investigación
CPTH has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurological disorders, and inflammation. It has been shown to inhibit the activity of N-(3-carbamoylphenyl)-3-phenylthiophene-2-carboxamide, which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting N-(3-carbamoylphenyl)-3-phenylthiophene-2-carboxamide, CPTH can modulate the expression of various genes involved in disease pathways.
Propiedades
IUPAC Name |
N-(3-carbamoylphenyl)-3-phenylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S/c19-17(21)13-7-4-8-14(11-13)20-18(22)16-15(9-10-23-16)12-5-2-1-3-6-12/h1-11H,(H2,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDAHEIZZZHMHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC=C2)C(=O)NC3=CC=CC(=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-carbamoylphenyl)-3-phenylthiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)carbamoyl]phenyl]pyridine-2-carboxamide](/img/structure/B7545019.png)




![ethyl 2-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-propan-2-ylamino]acetate](/img/structure/B7545048.png)

![(E)-N-[2-(1H-indol-3-yl)ethyl]-3-quinolin-8-ylprop-2-enamide](/img/structure/B7545087.png)
![2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide](/img/structure/B7545092.png)
![4-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]thiadiazole](/img/structure/B7545099.png)

![N-[2-(cyclopropanecarbonylamino)ethyl]-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide](/img/structure/B7545101.png)
![N-methyl-4-oxo-N-[phenyl(pyridin-2-yl)methyl]pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7545107.png)